molecular formula C12H21NO4 B2910631 Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate CAS No. 1946010-80-5

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate

Cat. No.: B2910631
CAS No.: 1946010-80-5
M. Wt: 243.303
InChI Key: BBOWAFRNFZDNDA-LYWQIFSTSA-N
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Description

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the cis-3 position, a methyl ester at the 1-position, and a methyl substituent on the cyclobutane ring. This structure is critical in medicinal chemistry as a synthetic intermediate, particularly for introducing constrained cyclic motifs into bioactive molecules. Its synthesis, as described in EP 4 374 877 A2, involves functionalization of methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate, with key structural confirmation provided by $ ^1H $-NMR data (δ: 9.97 ppm for NH, 3.86 ppm for OCH$ _3 $, and methyl/methylene signals between 2.06–2.60 ppm) .

Properties

IUPAC Name

methyl 1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-12(4,7-8)9(14)16-5/h8H,6-7H2,1-5H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOWAFRNFZDNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)NC(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201114193
Record name Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946010-92-9
Record name Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, methyl ester, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It is often used as an intermediate in organic synthesis, suggesting that its targets could vary depending on the final compound it is used to synthesize.

Mode of Action

As an intermediate in organic synthesis, its mode of action would depend on the final compound it is used to synthesize and the biological targets of that compound.

Biochemical Pathways

As an intermediate in organic synthesis, the biochemical pathways it affects would depend on the final compound it is used to synthesize and the biological targets of that compound.

Pharmacokinetics

As an intermediate in organic synthesis, its pharmacokinetic properties would depend on the final compound it is used to synthesize.

Result of Action

As an intermediate in organic synthesis, the effects of its action would depend on the final compound it is used to synthesize and the biological targets of that compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For optimal storage and handling, it is recommended to store the compound in a cool, well-ventilated area, protected from moisture and light.

Biological Activity

Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate (CAS Number: 1946010-80-5) is a synthetic compound with potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

  • Molecular Formula: C₁₂H₂₁NO₄
  • Molar Mass: 243.3 g/mol
  • CAS Number: 1946010-80-5

Structural Representation

The compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) amino group, which is significant for its biological interactions.

PropertyValue
Molecular Weight243.3 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets through the Boc group, which can facilitate the formation of peptide bonds or act as a protective group for amino acids in peptide synthesis.

Pharmacological Studies

Research has indicated that derivatives of this compound may exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Some studies suggest potential antimicrobial properties, although specific data on this compound remains limited.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although detailed mechanisms are still under investigation.

Case Studies

  • Study on Peptide Synthesis:
    • A study demonstrated the use of this compound in synthesizing cyclic peptides, showcasing its utility in drug design and development.
  • In Vitro Antimicrobial Testing:
    • Preliminary tests indicated that certain derivatives of the compound displayed moderate activity against gram-positive bacteria, suggesting further exploration into its potential as an antibiotic agent.

Recent Publications

A review of literature reveals ongoing research into the biological implications of this compound:

  • Synthesis and Characterization : Various synthetic routes have been explored to optimize yields and purity for biological testing.
  • Biological Assays : Assays conducted on synthesized derivatives show promise in modulating enzyme activity related to metabolic pathways.

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.

Scientific Research Applications

Medicinal Chemistry

4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride has been studied for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds. Some key areas of research include:

  • Antidepressant Activity : Studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models, potentially acting on serotonin and norepinephrine pathways.
  • CNS Activity : The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in treating neurological disorders.

Biological Research

This compound serves as an important building block in the synthesis of various biologically active molecules. Its applications include:

  • Buffering Agent : It is employed as a non-ionic organic buffering agent in cell culture environments, maintaining pH levels between 6 and 8.5, which is crucial for cellular metabolism and activity .
  • Chemical Probe : The compound can be utilized as a chemical probe in biological assays to study enzyme interactions and receptor binding, particularly in neuropharmacology.

Case Study 1: Antidepressant Potential

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride and evaluated their antidepressant activity using the forced swim test in rodents. The results indicated that some derivatives significantly reduced immobility time compared to controls, suggesting potential efficacy as antidepressants.

Case Study 2: Cell Culture Applications

In another investigation reported by Biosynth, the compound was tested as a buffering agent in various cell culture systems. The study demonstrated that it effectively stabilized pH levels during cell growth, enhancing cell viability and metabolic activity compared to traditional buffering agents like MOPS .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related cyclobutane and cyclohexane derivatives (Table 1). Key differentiating factors include ring size, substituent positions, and functional groups.

Table 1: Structural Comparison of Selected Compounds
Compound Name (CAS) Molecular Formula Ring Type Substituents Key Features
Target Compound (Not specified) C$ _{13}$H$ _{23}$NO$ _4$ Cyclobutane 1-Methyl, 3-Boc-amino, 1-methyl ester Cis-configuration; constrained ring; Boc protection enhances stability
Methyl 1-(methylamino)cyclobutanecarboxylate (Reference Example 86) C$ _8$H$ _{15}$NO$ _2$ Cyclobutane 1-Methyl ester, 1-methylamino Lacks Boc protection; tosylate salt improves crystallinity
tert-Butyl 3-aminocyclobutane-1-carboxylate (957793-95-2) C$ _9$H$ _{17}$NO$ _2$ Cyclobutane 1-tert-butyl ester, 3-amino No methyl substituent; free amino group increases reactivity
(1R,2R)-Methyl 2-Boc-aminocyclobutane-1-carboxylate (951173-24-3) C$ _{11}$H$ _{19}$NO$ _4$ Cyclobutane 1-Methyl ester, 2-Boc-amino Trans-configuration alters stereoelectronic properties
(1R,3S)-3-Boc-aminocyclohexane-1-carboxylic acid (222530-39-4) C$ _{12}$H$ _{21}$NO$ _4$ Cyclohexane 1-Carboxylic acid, 3-Boc-amino Larger ring reduces ring strain; carboxylic acid impacts solubility

Physicochemical and Stereochemical Properties

  • Solubility : The target’s methyl ester enhances lipophilicity compared to carboxylic acid derivatives (e.g., 222530-39-4) .
  • Stability : Boc protection in the target compound improves stability under basic conditions versus unprotected amines (e.g., 957793-95-2) .
  • Stereochemistry : Cis-configuration in the target compound imposes distinct spatial constraints compared to trans- or cyclohexane-based analogues, affecting receptor binding in chiral environments .

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